molecular formula C16H12N2 B1582363 4,4'-Biphenyldiacetonitrile CAS No. 7255-83-6

4,4'-Biphenyldiacetonitrile

Cat. No. B1582363
CAS RN: 7255-83-6
M. Wt: 232.28 g/mol
InChI Key: GICPRLWIFVXEPU-UHFFFAOYSA-N
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Description

4,4’-Biphenyldiacetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a linear biphenyl linker with acetonitrile groups on both ends .


Synthesis Analysis

The synthesis of 4,4’-Biphenyldiacetonitrile involves the Knoevenagel condensation of tri (4-formylphenyl)amine with 4,4’-biphenyldiacetonitrile . The reaction conditions include the use of sodium cyanide in dimethyl sulfoxide at 20 - 49.84°C for 44 hours .


Molecular Structure Analysis

4,4’-Biphenyldiacetonitrile contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

4,4’-Biphenyldiacetonitrile is commonly used in the preparation of microporous organic networks with aldehydes via the Knoevenagel condensation . It is also used in the synthesis of visible light harvesting microporous COF .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Biphenyldiacetonitrile include a density of 1.1±0.1 g/cm3, a boiling point of 444.2±40.0 °C at 760 mmHg, and a molecular weight of 232.28 g/mol . It also has a polar surface area of 48 Å2 .

Scientific Research Applications

1. Cyanation of Alkyl Halides

Yabe, Mizufune, and Ikemoto (2009) developed a fluoride-free cyanation methodology for biphenyl-4-ylmethyl methanesulfonate using trimethylsilyl cyanide. This process yielded biphenyl-4-ylacetonitrile quantitatively and was applicable to various alkyl halides, producing corresponding nitrile compounds in good to excellent yields (Yabe, Mizufune, & Ikemoto, 2009).

2. Photocatalytic Oxidation on TiO2 Surface

Tachikawa, Tojo, Fujitsuka, and Majima (2004) investigated the one-electron oxidation of various biphenyl derivatives, including 4,4'-biphenyldiacetonitrile, when adsorbed on the TiO2 surface in acetonitrile. This research emphasized the importance of the OH group in adsorption and highlighted the efficiency of one-electron oxidation reactions for hydroxyl-substituted biphenyl derivatives (Tachikawa et al., 2004).

3. OLED Applications and Photophysics

De Angelis, Fantacci, Evans, Klein, Zakeeruddin, Moser, Kalyanasundaram, Bolink, Grätzel, and Nazeeruddin (2007) focused on cationic Ir(III) complexes for OLED applications. They developed a strategy to tune the phosphorescence wavelength and enhance emission quantum yields by modulating the electronic structure and excited states through selective ligand functionalization, which could potentially include derivatives like this compound (De Angelis et al., 2007).

4. Synthesis and Optoelectronic Properties of Spirobifluorene Derivatives

Xiao, Yin, Wang, Ding, Guo, Zhang, and Ma (2012) synthesized novel spirobifluorene derivatives starting from 4,4′-bisalkylated biphenyl, which is closely related to this compound. They explored their absorption, fluorescence, and thermal properties, along with redox potential levels, indicating potential in optoelectronic applications (Xiao et al., 2012).

5. Optoelectronic Applications in Thermally Reversible Materials

Tercjak, Serrano, and Mondragon (2006) generated thermoreversible materials based on an epoxy matrix modified with liquid crystal for optoelectronic application. This research included the use of derivatives like this compound for the development of new intelligent materials, suggesting its importance in the creation of advanced, responsive materials (Tercjak et al., 2006).

Future Directions

The future directions for 4,4’-Biphenyldiacetonitrile could involve its use in the synthesis of covalent organic frameworks (COFs) and other microporous organic networks . Its potential applications in visible light-induced hydrogen production and as a photocatalyst and biosensor are also noteworthy .

Biochemical Analysis

Biochemical Properties

4,4’-Biphenyldiacetonitrile plays a significant role in biochemical reactions, particularly in the formation of microporous organic networks. It interacts with aldehydes through the Knoevenagel condensation reaction, forming stable COFs. These frameworks are known for their high stability and porosity, making them useful in various applications such as catalysis, gas storage, and drug delivery . The compound’s interactions with aldehydes and other biomolecules are primarily based on the formation of carbon-carbon double bonds, which contribute to the stability and functionality of the resulting networks.

Cellular Effects

The effects of 4,4’-Biphenyldiacetonitrile on cellular processes are primarily related to its role in the formation of COFs. These frameworks can influence cell function by providing a stable and porous environment for various biochemical reactions. For example, COFs formed with 4,4’-Biphenyldiacetonitrile have been shown to enhance the stability and activity of photocatalytic systems for visible light-induced hydrogen production . Additionally, these frameworks can impact cell signaling pathways and gene expression by providing a scaffold for the immobilization of enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Biphenyldiacetonitrile can change over time due to factors such as stability and degradation. The compound is known for its high stability, which allows it to maintain its structure and functionality over extended periods . Long-term studies have shown that the stability of the resulting COFs can be influenced by environmental factors such as temperature and pH. Degradation of the frameworks can lead to a decrease in their porosity and functionality, impacting their effectiveness in various applications.

Dosage Effects in Animal Models

The effects of 4,4’-Biphenyldiacetonitrile in animal models can vary depending on the dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that the threshold for these effects can vary depending on the species and the specific application of the compound. It is important to carefully control the dosage to avoid potential toxic effects while maximizing the compound’s benefits.

Metabolic Pathways

4,4’-Biphenyldiacetonitrile is involved in various metabolic pathways, particularly those related to the formation of COFs. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, facilitating the formation of stable carbon-carbon double bonds . These interactions can impact metabolic flux and metabolite levels, influencing the overall efficiency and effectiveness of the resulting frameworks. The compound’s role in these pathways is essential for its various applications in catalysis, gas storage, and drug delivery.

Transport and Distribution

Within cells and tissues, 4,4’-Biphenyldiacetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, impacting its overall effectiveness . The compound’s linear biphenyl structure allows for efficient transport and distribution, facilitating its incorporation into various biochemical networks. Additionally, the compound’s interactions with transporters and binding proteins can impact its stability and functionality within cells and tissues.

Subcellular Localization

The subcellular localization of 4,4’-Biphenyldiacetonitrile is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, impacting its activity and function . For example, the compound’s interactions with aldehydes can facilitate its incorporation into COFs within specific cellular compartments, enhancing their stability and functionality. The compound’s ability to localize within specific subcellular regions is essential for its various applications in catalysis, gas storage, and drug delivery.

properties

IUPAC Name

2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICPRLWIFVXEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291214
Record name 4,4'-Biphenyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7255-83-6
Record name 4,4'-Biphenyldiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Biphenyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4,4'-biphenyldiacetonitrile in the synthesis of the reported COFs?

A1: this compound acts as a key building block in the construction of the COFs. It undergoes a Knoevenagel polycondensation reaction with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6. [] This reaction forms a network of olefin-linked (C=C) chiral COFs with a 2D layered tetragonal structure. The researchers then reduce these olefin linkages to form C-C single bond-linked COFs, while preserving the crystalline structure. []

Q2: How does the incorporation of this compound influence the properties of the resulting COFs?

A2: The use of this compound contributes to the overall structure and properties of the resulting COFs. The rigid and linear structure of this compound likely influences the framework's porosity and stability. Additionally, the reduction of the olefin linkages derived from this compound to C-C bonds leads to changes in the COFs' optical properties, resulting in a blue-shifted emission with enhanced quantum yields and fluorescence lifetimes. []

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